molecular formula C14H8ClNO2 B6396676 4-Chloro-3-(4-cyanophenyl)benzoic acid CAS No. 1261892-61-8

4-Chloro-3-(4-cyanophenyl)benzoic acid

Cat. No.: B6396676
CAS No.: 1261892-61-8
M. Wt: 257.67 g/mol
InChI Key: DPLXCIJSQKDNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(4-cyanophenyl)benzoic acid (CAS: 1355247-06-1, molecular formula: C₁₄H₈ClNO₂) is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-cyanophenyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

4-chloro-3-(4-cyanophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLXCIJSQKDNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688828
Record name 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-61-8
Record name 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-cyanophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium carbonate

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Typically around 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(4-cyanophenyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of 4-chloro-3-(4-aminophenyl)benzoic acid.

    Oxidation: Formation of more oxidized carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-3-(4-cyanophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-cyanophenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzoic acids are versatile scaffolds in drug discovery and material science. Below, 4-Chloro-3-(4-cyanophenyl)benzoic acid is compared with six analogs, focusing on substituent effects, molecular features, and inferred applications.

Structural and Functional Group Analysis

Compound Name Substituents (3- and 4-positions) Molecular Formula CAS Number Key Features/Inferred Applications
4-Chloro-3-(4-cyanophenyl)benzoic acid 3-(4-cyanophenyl), 4-Cl C₁₄H₈ClNO₂ 1355247-06-1 Nitrile group for hydrogen bonding; potential kinase inhibitor intermediate
4-Chloro-3-(dimethylsulfamoyl)benzoic acid 3-(dimethylsulfamoyl), 4-Cl C₉H₉ClNO₄S 59210-61-6 Sulfonamide group; diuretic precursor (e.g., bumetanide analogs)
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-(3-methylphenylsulfamoyl), 4-Cl C₁₄H₁₂ClNO₄S 1262010-41-2 Sulfamoyl group with lipophilic methylphenyl; enhanced membrane permeability
4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid 3-(2-methoxyphenylsulfamoyl), 4-Cl C₁₄H₁₂ClNO₅S 325832-92-6 Methoxy group improves solubility; possible CNS drug candidate
4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid 3-(4-Cl-3-CF₃-phenylsulfamoyl), 4-Cl C₁₄H₈Cl₂F₃NO₄S 744262-80-4 Trifluoromethyl enhances metabolic stability; agrochemical applications
4-Chloro-3-({[(4-nitrophenoxy)acetyl]carbamothioyl}amino)benzoic acid 3-(nitrophenoxy-acetyl-carbamothioyl), 4-Cl C₁₆H₁₁ClN₂O₆S 532432-50-1 Nitro group for redox activity; prodrug potential

Substituent Impact on Properties

  • Nitrile (-CN) Group: In 4-Chloro-3-(4-cyanophenyl)benzoic acid, the electron-withdrawing nitrile may enhance binding to enzymes (e.g., kinases) via dipole interactions. This contrasts with sulfonamide-containing analogs, which often target carbonic anhydrases or ion channels .
  • Sulfamoyl (-SO₂NH-) Group : Present in analogs like 4-Chloro-3-(dimethylsulfamoyl)benzoic acid, this group is critical for diuretics (e.g., bumetanide) due to its ability to bind renal transporters .
  • Halogen and Trifluoromethyl (-CF₃) : Chlorine and CF₃ groups improve lipophilicity and stability, as seen in CAS 744262-80-4, which may resist oxidative degradation .

Data Tables

Table 1: Molecular Weights and Key Substituents

Compound CAS Number Molecular Weight (g/mol) Key Substituent Properties
1355247-06-1 273.68 Nitrile (polar, planar)
59210-61-6 262.69 Sulfonamide (H-bond donor)
1262010-41-2 325.77 Methylphenyl (lipophilic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.